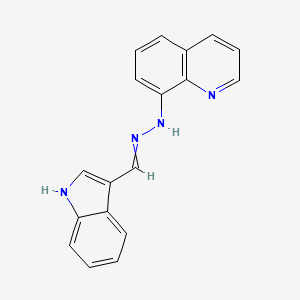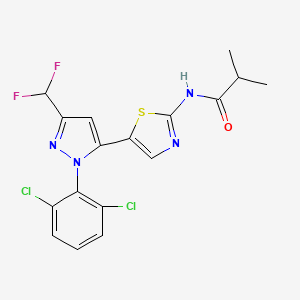
N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide
説明
BMS-5 is a potent inhibitor of activated LIM domain kinases LIMK1 and LIMK2 with IC50 values of 7 and 8 nM, respectively. LIMK1 and LIMK2 participate in signal pathways affecting actin dynamics by deactivating cofilin. This compound can be used to study the role of activated LIMK isoforms in the signaling of Rho family GTPases to cytoskeletal proteins, including cofilin.
LIMKI-3, also known as BMS-3, is a Potent LIM kinase inhibitor (IC50 values are 7 and 8 nM for LIMK1 and LIMK2 respectively). Inhibits cofilin phosphorylation in MDA-MB-231 breast cancer cells. Reduces MDA-MB-231 tumor cell invasion in a 3D matrigel invasion assay.
科学的研究の応用
Synthesis and Structural Characterization
Research into related compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole has been conducted. These studies focus on the synthesis and structural characterization using techniques like single crystal diffraction. This helps in understanding the molecular structures and possible applications of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Quantum Chemical Analysis and Molecular Docking Studies
Studies involving compounds such as 5-(4-Propan-2-yl)benzylidene)-2-[3-(4-chlorophenyl)-5[4-(propan-2-yl)phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one have utilized quantum chemical analysis and molecular docking. These techniques provide insights into the molecular reactivity, electronic properties, and potential pharmaceutical importance of these compounds (Venil et al., 2021).
Computational and Electrochemical Analysis
Research on compounds like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole have involved computational and electrochemical analysis to study their corrosion inhibition behavior. This area of study explores the practical applications of such compounds in preventing metal corrosion (Saraswat & Yadav, 2020).
Anticancer and Antimicrobial Activity Studies
Investigations into compounds like 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile have shown selective antimicrobial activity, demonstrating their potential in pharmacological applications (Shanmugapriya et al., 2021).
作用機序
Target of Action
The primary targets of BMS-5 are LIMK1 and LIMK2 . These kinases play a crucial role in actin dynamics, which is fundamental for various cellular processes, including cell migration, division, and morphogenesis .
Mode of Action
BMS-5 inhibits LIMK1 and LIMK2 by binding to these kinases, thereby preventing them from phosphorylating their substrate, cofilin . Cofilin is a key protein that regulates actin filament dynamics. When cofilin is phosphorylated by LIMKs, it becomes inactive, leading to the stabilization of actin filaments .
Biochemical Pathways
The inhibition of LIMKs by BMS-5 affects the actin cytoskeleton dynamics . By preventing the phosphorylation of cofilin, BMS-5 allows cofilin to remain active, promoting the depolymerization of actin filaments . This can affect various cellular processes that rely on actin dynamics, such as cell migration and division .
Result of Action
The inhibition of LIMKs by BMS-5 and the subsequent changes in actin dynamics can have various molecular and cellular effects. For instance, it has been shown that BMS-5 can reduce the viability of certain cell types in a dose-dependent manner . Moreover, it has been suggested that BMS-5 could potentially affect memory acquisition and consolidation .
特性
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGBSGLHRJSSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113664 | |
| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl)thiazol-2-yl)isobutyramide | |
CAS RN |
1338247-35-0 | |
| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: BMS-5 is a potent and selective inhibitor of LIM domain kinases 1 and 2 (LIMK1/2). [, , , , , ]
A: While the precise binding mode is not fully elucidated in the provided abstracts, evidence suggests BMS-5 likely targets the ATP-binding site of LIMK2 with high specificity and exhibits less cross-reactivity with LIMK1. []
A: BMS-5 inhibits LIMK1/2, preventing the phosphorylation and inactivation of cofilin, an actin-depolymerizing factor. This results in increased cofilin activity, leading to actin filament disassembly, disruption of actin dynamics, and subsequent effects on various cellular processes like cell migration, morphogenesis, and cytokinesis. [, , , , , , , ]
ANone: The provided abstracts do not explicitly state the molecular formula or weight of BMS-5.
ANone: The provided abstracts do not mention any specific spectroscopic data for BMS-5.
ANone: The provided abstracts do not provide specific information on the performance and stability of BMS-5 under varying environmental conditions.
A: BMS-5 is an enzyme inhibitor and does not exhibit inherent catalytic properties. Its action relies on blocking the catalytic activity of LIMK1/2. [, , , , , ]
A: Yes, computational methods, specifically the MODLER algorithm, were used to identify the structural similarity between the LIMK2 kinase domain and the substrate-binding site of EphA3, which led to the development of BMS-5. []
ANone: The provided abstracts do not offer information on the stability or specific formulation strategies for BMS-5.
ANone: The provided scientific abstracts primarily focus on the in vitro and in vivo effects of BMS-5 on LIMK1/2 activity and related cellular processes. Information regarding SHE regulations, PK/PD, resistance mechanisms, toxicology, drug delivery strategies, biomarkers, analytical methods, environmental impact, dissolution, analytical method validation, quality control, immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling strategies, research infrastructure, historical context, and cross-disciplinary applications of BMS-5 is not discussed within the scope of these abstracts.
ANone: The provided abstracts lack specific details regarding the developmental timeline and historical milestones associated with BMS-5.
A: The provided research primarily focuses on the role of BMS-5 in the context of LIMK1/2 inhibition. While potential cross-disciplinary applications are not explicitly mentioned, the abstracts highlight its impact on various cellular processes, suggesting possible applications in fields studying cell motility, cancer biology, and neurodegenerative diseases. [, , , , , ]
A: Research indicates that BMS-5 suppresses porcine oocyte maturation by disrupting actin dynamics, impairing spindle positioning, and potentially affecting cell cycle progression. []
A: Studies demonstrate that BMS-5 exhibits anti-cancer effects in GBM cells by inhibiting cell viability, promoting adhesion, and reducing migration and invasion. [, ]
A: Research suggests that BMS-5 can reduce rod photoreceptor axonal retraction and influence neurite growth after injury, highlighting its potential as a therapeutic target for retinal diseases. [, ]
A: Inhibition of LIMK1/2 activity by BMS-5 disrupts actin assembly during mouse embryo development, leading to defects in early cleavage, compaction, and blastocyst formation. []
A: Studies show that BMS-5 impedes the internalization of Aspergillus fumigatus into lung epithelial cells by interfering with the RhoA-ROCK-LIM kinase pathway and disrupting cofilin phosphorylation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzeneacetamide, alpha-(cyclopentylmethyl)-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)-4-[(4-methyl-1-piperazinyl)sulfonyl]-, (alphaR)-](/img/structure/B608493.png)


![N-[[2-(dimethylamino)phenyl]methyl]-2-(1-methylpiperidin-4-yl)oxy-8-propan-2-ylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B608499.png)
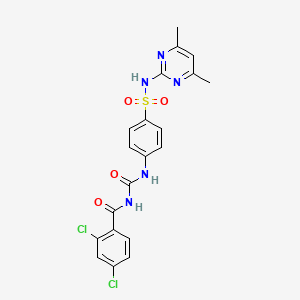

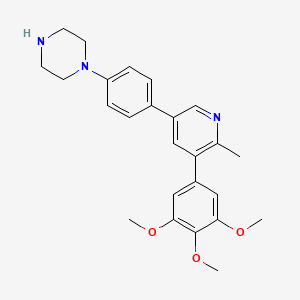
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B608509.png)
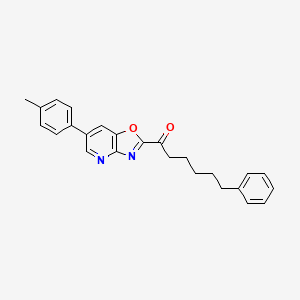
![2-[(2,2-Dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid](/img/structure/B608514.png)
